(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid
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Overview
Description
(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid is a complex organic compound that features an indole moiety, an acetyl group, and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Amidation: The acetylated indole is reacted with an appropriate amine to form the amide bond.
Coupling with Phenylpropanoic Acid: The final step involves coupling the amide with phenylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carboxylic acid: An oxidation product of indole derivatives.
Phenylpropanoic acid: A simpler analog without the indole moiety.
Uniqueness
(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid is unique due to its combination of an indole moiety with an acetylated amide and a phenylpropanoic acid backbone. This structure provides a unique set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H18N2O3/c22-18(11-14-12-20-16-9-5-4-8-15(14)16)21-17(19(23)24)10-13-6-2-1-3-7-13/h1-9,12,17,20H,10-11H2,(H,21,22)(H,23,24)/t17-/m1/s1 |
InChI Key |
BUGQHORRADGONS-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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